![molecular formula C14H10N2O B177674 2-苯基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 16054-93-6](/img/structure/B177674.png)

2-苯基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif. It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

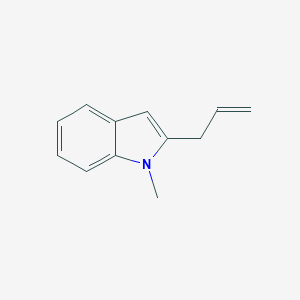

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Other methods for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones have been reported, including the use of commercially available 2-aminopyridines and β-oxo esters .Molecular Structure Analysis

The molecular structure of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been established using various techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry . The molecular formula is C8H6N2O .Chemical Reactions Analysis

The chemical reactions involving 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one include C-3 chalcogenation (sulfenylation and selenylation) and Pd catalyzed direct arylation and alkenylation through C–H bond functionalization .科学研究应用

Application in Pharmaceutical Drug Development

Application Summary

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been extensively studied for their potential as therapeutic agents. They have shown a wide range of biological activities, including use as antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiulcer agents, antihypertensives, antidepressants, antiallergics, antiplasmodial falcipain-2 inhibitors, and drugs for spinal muscular atrophy (SMA) .

Methods of Application

The synthesis of derivatives often involves CuI-catalyzed reactions to introduce various substituents that can modulate the biological activity of the compounds. These reactions are typically carried out under controlled laboratory conditions, with precise temperature and reagent measurements to ensure the desired product is obtained .

Results

Clinical trials have been conducted for several derivatives, such as pirenperone, seganserin, lusaperidone, and risdiplam, showing promising results in the treatment of various conditions. The outcomes are measured in terms of efficacy, safety, and tolerability in human subjects .

Application in Agrochemicals

Application Summary

The compound’s derivatives are explored for their use in agrochemicals, particularly as pesticides and herbicides. Their ability to interact with biological systems can be harnessed to protect crops from pests and diseases .

Methods of Application

Derivatives are synthesized and then formulated into suitable delivery systems for agricultural use. These formulations are tested for their effectiveness in controlling pests and diseases in controlled field trials .

Results

Field trials have shown that certain derivatives can effectively control specific pests and diseases, leading to increased crop yields and reduced crop losses .

Application in Material Sciences

Application Summary

In material sciences, the compound is used to create novel polymers and materials with unique properties, such as enhanced durability or specific optical characteristics .

Results

The synthesized materials are characterized by their mechanical, thermal, and optical properties. These materials have potential applications in various industries, including electronics and construction .

Application in Chemical Synthesis

Application Summary

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a key intermediate in the synthesis of complex organic molecules. Its structure allows for various functionalizations, expanding the diversity of organic compounds .

Methods of Application

The compound undergoes reactions such as sulfenylation and selenylation to introduce sulfur or selenium atoms into the molecule. These reactions are performed under metal-free conditions and can be scaled up for industrial production .

Results

The resulting molecules exhibit high yields and demonstrate broad functional group tolerance. They are valuable for further applications in pharmaceuticals and agrochemicals .

Application in Antioxidant Research

Application Summary

Derivatives of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one are investigated for their antioxidant properties. These compounds can neutralize free radicals and may be used to prevent oxidative stress-related diseases .

Methods of Application

The antioxidant activity is assessed through in vitro assays, such as DPPH and ABTS radical scavenging tests. The compounds are also tested in cellular models to evaluate their protective effects against oxidative damage .

Results

Studies have shown that certain derivatives possess significant antioxidant activity, suggesting their potential use in preventing or treating diseases caused by oxidative stress .

Application in Anticancer Research

Application Summary

Research has focused on the anticancer potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. They have been tested against various cancer cell lines for their ability to inhibit tumor growth .

Methods of Application

The compounds are subjected to in vitro cytotoxicity assays against cancer cell lines. The most promising candidates are then tested in vivo in animal models to assess their efficacy in reducing tumor size .

Results

Some derivatives have shown potent anticancer activity, with specific compounds causing significant reduction in tumor growth in preclinical models .

This analysis provides a detailed overview of the diverse applications of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one across different scientific fields, highlighting its importance in research and potential for further development.

Application in Antimicrobial Research

Application Summary

Derivatives of this compound have been utilized in the development of antimicrobial agents, targeting a range of pathogenic bacteria and viruses .

Methods of Application

The antimicrobial activity is evaluated through in vitro assays, such as minimum inhibitory concentration (MIC) tests, against various bacterial strains and viruses .

Results

The studies have indicated that certain derivatives exhibit potent antimicrobial properties, which could lead to new treatments for infectious diseases .

Application in Enzyme Inhibition

Application Summary

The compound has been studied for its role as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase, which is significant in treating conditions like Alzheimer’s disease .

Methods of Application

Enzyme inhibition assays are conducted to determine the inhibitory concentration of the derivatives. These assays are crucial for understanding the interaction between the inhibitor and the enzyme .

Results

Results have shown that some derivatives are effective enzyme inhibitors, which could be beneficial in the design of drugs for neurodegenerative diseases .

Application in Antioxidant and Antihypertensive Agents

Application Summary

Research has been conducted on the use of this compound in the creation of antioxidant and antihypertensive agents, contributing to the management of oxidative stress and high blood pressure .

Methods of Application

The efficacy of these agents is tested through various in vivo and in vitro models to assess their therapeutic potential .

Application in Polymer Material Development

Application Summary

This compound is used to synthesize novel polymer materials with specific desired properties, such as increased strength or improved thermal stability .

Methods of Application

Polymerization techniques involving the compound are optimized to produce materials with the targeted properties. The process involves careful control of reaction conditions .

Results

The resulting polymers have been characterized and show potential for various industrial applications due to their enhanced properties .

Application in Hepatitis C Virus Inhibition

Application Summary

Studies have explored the use of derivatives as inhibitors of the Hepatitis C virus, offering a potential new avenue for antiviral therapy .

Methods of Application

The inhibitory activity is assessed using Hepatitis C replicon systems or viral load assays in infected cell cultures .

Results

Some derivatives have demonstrated the ability to significantly reduce viral replication, suggesting their potential as Hepatitis C therapeutic agents .

Application in Cancer Efflux Pump Inhibition

Application Summary

The compound’s derivatives have been investigated for their ability to inhibit cancer efflux pumps, which can contribute to chemotherapy resistance .

Methods of Application

In vitro assays are used to test the effectiveness of these derivatives in inhibiting efflux pumps in cancer cell lines .

Results

The findings suggest that certain derivatives can enhance the efficacy of chemotherapeutic drugs by preventing drug efflux from cancer cells .

These additional applications further illustrate the versatility of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in scientific research, with potential impacts across a broad spectrum of fields.

Application in Neuroprotective Therapies

Application Summary

Derivatives of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one are being researched for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Methods of Application

The neuroprotective effects are evaluated using in vitro neuronal cell cultures and in vivo animal models, where the derivatives are administered and their impact on neuronal survival is assessed .

Results

Preliminary results indicate that some derivatives can protect neuronal cells from apoptosis and improve cognitive functions in animal models, suggesting potential therapeutic applications .

Application in Photodynamic Therapy

Application Summary

This compound is studied for its use in photodynamic therapy (PDT) as a photosensitizer to treat various cancers. PDT involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells .

Methods of Application

The compound is incorporated into nanoparticles or other delivery systems that target cancer cells. Upon exposure to light, the compound generates reactive oxygen species .

Results

Studies have shown that this approach can selectively kill cancer cells while sparing healthy tissue, offering a less invasive alternative to traditional cancer treatments .

Application in Solar Cell Technology

Application Summary

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives are explored for their potential use in organic solar cells due to their electronic properties .

Methods of Application

The derivatives are used as components in the active layer of solar cells, where they contribute to the absorption of sunlight and the conversion of light energy into electrical energy .

Results

The incorporation of these derivatives has resulted in improved power conversion efficiencies in prototype solar cells .

Application in Sensing Technologies

Application Summary

The compound is utilized in the development of chemical sensors, particularly for the detection of metal ions and organic compounds in environmental samples .

Methods of Application

The compound is integrated into sensor devices, where it interacts with the target analyte, leading to a measurable change in the sensor’s signal .

Results

These sensors have demonstrated high sensitivity and selectivity for the target analytes, making them useful for monitoring environmental pollutants .

Application in Liquid Crystal Technology

Application Summary

Derivatives are used in the synthesis of liquid crystals, which are materials that exhibit properties between those of conventional liquids and solid crystals .

Methods of Application

The derivatives are designed to align in a specific manner under an electric field, which is essential for the operation of liquid crystal displays (LCDs) .

Results

The synthesized liquid crystals have shown desirable electro-optical properties, indicating their suitability for use in display technologies .

Application in Anti-Inflammatory Research

Application Summary

Research into the anti-inflammatory effects of derivatives is ongoing, with the aim of developing new treatments for inflammatory diseases .

Methods of Application

The anti-inflammatory activity is assessed through in vitro assays and in vivo models of inflammation, where the derivatives are tested for their ability to reduce inflammatory markers .

Results

Some derivatives have exhibited significant anti-inflammatory activity, which could lead to their use in managing conditions such as arthritis and asthma .

未来方向

The future directions in the research of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its biological activities and potential applications in pharmaceuticals, agrochemicals, and material sciences . Additionally, the development of more efficient and practical methods for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent is an attractive and synthetically desirable direction .

属性

IUPAC Name |

2-phenylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKQBHALQXEEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303120 | |

| Record name | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

16054-93-6 | |

| Record name | 16054-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)